Bromo-dragonfly, (+/-)-

Catalog No.
S13270855
CAS No.
219986-94-4
M.F
C13H12BrNO2
M. Wt
294.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromo-dragonfly, (+/-)-

CAS Number

219986-94-4

Product Name

Bromo-dragonfly, (+/-)-

IUPAC Name

1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

InChI

InChI=1S/C13H12BrNO2/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10/h2-5,7H,6,15H2,1H3

InChI Key

GIKPTWKWYXCBEC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N

Bromo-Dragonfly, also known as 3C-Bromo-Dragonfly or DOB-Dragonfly, is a synthetic compound belonging to the phenethylamine family. It was first synthesized in 1998 by David E. Nichols as part of research into the structure and activity of serotonin receptors in the brain. The compound is structurally characterized by its unique molecular configuration, which includes a bromine atom and resembles a dragonfly, hence its name. Bromo-Dragonfly acts primarily as a potent full agonist for the 5-HT2A receptor, exhibiting high affinity for this receptor (K_i = 0.04 nM) and also for 5-HT2C (K_i = 0.02 nM) and 5-HT2B (K_i = 0.19 nM) receptors .

, including oxidation, reduction, and substitution. Its resistance to hepatic metabolism contributes to its prolonged effects. Key reactions include:

  • Oxidation: Utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone for modifying the tetrahydrobenzodifuran ring system.
  • Reduction: Lithium aluminium hydride is employed to reduce nitropropene derivatives to amine intermediates.
  • Substitution: Elemental bromine is used for para-bromination.

These reactions culminate in the formation of Bromo-Dragonfly hydrochloride as a racemic mixture of its enantiomers .

The synthesis of Bromo-Dragonfly involves several steps:

  • Starting Materials: Hydroquinone is dialkylated with 1-bromo-2-chloroethane.
  • Bromination: The intermediate is brominated and treated with n-butyllithium to form the tetrahydrobenzodifuran structure.
  • Nitropropene Derivative Formation: A condensation reaction with nitroethane under ammonium acetate catalysis yields the nitropropene derivative.
  • Reduction: The nitro compound is reduced using lithium aluminium hydride to obtain an amine intermediate.
  • Final Steps: The amine is protected and subjected to para-bromination followed by oxidation with DDQ to yield Bromo-Dragonfly hydrochloride .

Studies have demonstrated that Bromo-Dragonfly interacts significantly with serotonin receptors, particularly the 5-HT2A receptor, which is crucial for its hallucinogenic effects. Its binding affinity at these receptors surpasses that of many other hallucinogens, making it one of the more potent compounds in this category . Additionally, it has been associated with severe adverse reactions such as serotonin syndrome when combined with other serotonergic drugs .

Bromo-Dragonfly shares structural similarities with several other compounds in the phenethylamine family. Here are some notable comparisons:

Compound NameStructural FeaturesPotency (relative)Unique Aspects
2C-B-FLYContains methoxy groups on furan ringsLess potent than Bromo-DragonflyLower toxicity profile
DOB-FLYSimilar benzodifuran structureComparableLess potent than Bromo-Dragonfly
2C-IIodine substitution on phenyl ringModerateDistinct pharmacological profile
2C-EEthyl group additionModerateDifferent receptor interactions

Bromo-Dragonfly's unique potency and prolonged duration of action set it apart from these compounds, making it particularly noteworthy in both research and recreational contexts .

Molecular Architecture

Bromo-DragonFLY features a benzodifuran core, where two fused furan rings are substituted with a bromine atom at the 8-position and an aminopropyl side chain at the 4-position. The difuran system introduces rigidity to the molecule, enhancing its binding affinity to serotonin receptors compared to simpler phenethylamine analogs. Key functional groups include:

  • Bromine substituent: Positioned para to the aminopropyl chain, this halogen atom contributes to electronic effects and steric interactions at receptor sites.
  • Aminopropyl side chain: The primary amine group facilitates hydrogen bonding with serotonin receptors, while the propyl linker optimizes spatial orientation.

Stereochemical Considerations

Bromo-DragonFLY exists as a racemic mixture of $$ R $$- and $$ S $$-enantiomers. Enantiospecific synthesis revealed that the $$ R $$-enantiomer exhibits superior binding affinity at 5-HT$${2A}$$ ($$ Ki = 0.04 \, \text{nM} $$), 5-HT$${2B}$$ ($$ Ki = 0.19 \, \text{nM} $$), and 5-HT$${2C}$$ ($$ Ki = 0.02 \, \text{nM} $$) receptors compared to the $$ S $$-form. The stereochemical preference arises from differential interactions with the receptor's orthosteric pocket, particularly through van der Waals contacts with transmembrane helix 5.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

293.00514 g/mol

Monoisotopic Mass

293.00514 g/mol

Heavy Atom Count

17

UNII

U9Q905Y70C

Dates

Last modified: 08-10-2024

Explore Compound Types